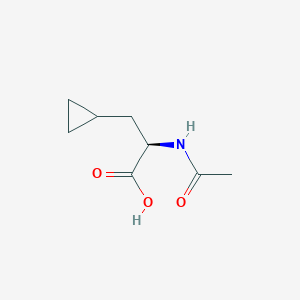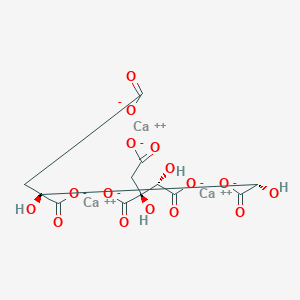
(R)-2-Acetylamino-3-cyclopropylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related cyclopropyl-containing compounds has been explored through various methods. Rhodium (II) acetate-catalyzed cyclization of α-diazoketones derived from 3-arylpropionic acids leads to complex bicyclic structures, which might share reaction mechanisms with the synthesis of (R)-2-Acetylamino-3-cyclopropylpropionic acid analogs (Mckervey, Tuladhar, & Twohig, 1984). Additionally, ring-closing metathesis has been used to create cycloalkene skeletons, demonstrating the versatility in generating cyclic amino acid structures (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of cyclopropylpropionic acid derivatives is crucial for their chemical behavior. Although specific studies on (R)-2-Acetylamino-3-cyclopropylpropionic acid were not found, research on similar compounds provides insight into the stereochemical and structural requirements for their synthesis and biological activity. The understanding of their molecular framework is typically enhanced through NMR and X-ray crystallography analyses (Makino, Goto, Ohtaka, & Hamada, 2009).
Chemical Reactions and Properties
The reactivity of cyclopropyl and propionic acid derivatives is influenced by their structural features. The use of rhodium(II) acetate in cyclization reactions shows how different substitution patterns can significantly affect the outcome of the synthetic routes. This type of chemistry may be relevant when considering the transformations and reactivity of (R)-2-Acetylamino-3-cyclopropylpropionic acid related structures (Mckervey, Tuladhar, & Twohig, 1984).
Scientific Research Applications
Role in Inflammation and Pain Management
Salicylic acid derivatives, including acetylsalicylic acid (aspirin), have been extensively studied for their anti-inflammatory and analgesic properties. These compounds work by inhibiting cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins. Research on salicylates explores their therapeutic potentials in treating inflammation and pain associated with various conditions, potentially offering insights into the applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid in similar contexts (McKee, Sane, & Deliargyris, 2002).
Antioxidant and Neuroprotective Effects
Compounds like N-acetylcysteine have shown promise in various clinical settings due to their antioxidant properties, which can confer neuroprotective effects. By modulating glutamatergic, neurotropic, and inflammatory pathways, such agents can potentially be used in the treatment of psychiatric disorders and other conditions characterized by oxidative stress. This suggests that (R)-2-Acetylamino-3-cyclopropylpropionic acid might also have applications in research focused on neuroprotection and psychiatric disorders (Dean, Giorlando, & Berk, 2011).
Anticancer Research
Retinoids, which influence gene expression through nuclear receptors, have been linked to antitumor activities in various cancer types. The understanding of molecular mechanisms mediated by compounds like retinoids in oncology research could provide a framework for investigating the potential anticancer applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid, particularly in terms of its effects on cell differentiation and proliferation (Smith, Parkinson, Cheson, & Friedman, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-acetamido-3-cyclopropylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFPQYGJPTFQH-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650611 |
Source


|
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetylamino-3-cyclopropylpropionic acid | |
CAS RN |
121786-36-5 |
Source


|
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)




